molecular formula C13H25Cl3O2Si B1587422 11-Acetoxyundecyltrichlorosilane CAS No. 53605-77-9

11-Acetoxyundecyltrichlorosilane

Cat. No.: B1587422
CAS No.: 53605-77-9
M. Wt: 347.8 g/mol
InChI Key: GPHCMDOASQYDKS-UHFFFAOYSA-N
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Description

11-Acetoxyundecyltrichlorosilane is a functionalized organosilane compound characterized by a trichlorosilane headgroup (-SiCl₃) and an undecyl hydrocarbon chain terminated with an acetoxy group (-OAc) at the 11th carbon position. This structure confers dual reactivity: the trichlorosilane moiety enables covalent bonding to hydroxylated surfaces (e.g., glass, silica, or metals), while the acetoxy group provides a site for further chemical modifications, such as hydrolysis to generate hydroxyl groups or ester exchange reactions. The compound is typically utilized in surface functionalization, nanotechnology, and polymer science to create self-assembled monolayers (SAMs) with tailored hydrophobicity or reactivity .

Properties

IUPAC Name

11-trichlorosilylundecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25Cl3O2Si/c1-13(17)18-11-9-7-5-3-2-4-6-8-10-12-19(14,15)16/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHCMDOASQYDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402584
Record name 11-ACETOXYUNDECYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53605-77-9
Record name 11-ACETOXYUNDECYLTRICHLOROSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 11-Acetoxyundecyltrichlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 11-Acetoxyundecyltrichlorosilane involves its ability to form covalent bonds with various substrates through its trichlorosilyl group. This allows it to act as a coupling agent, promoting adhesion between different materials. The acetoxy group can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include trichlorosilanes with analogous chain lengths or terminal functional groups. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Applications
11-Acetoxyundecyltrichlorosilane C₁₃H₂₄Cl₃O₂Si ~354.2 (estimated) Not available† -SiCl₃, terminal -OAc Surface modification, biosensors
10-Undecenyltrichlorosilane C₁₁H₁₉Cl₃Si 285.7 17963-29-0 -SiCl₃, terminal alkene Hydrophobic coatings, polymer grafting
Undecylcyclohexane C₁₇H₃₄ 238.5 54105-66-7 Hydrocarbon Lubricants, solvent additives
11-Azido-3,6,9-trioxaundecan-1-amine C₉H₂₀N₄O₃ 248.3 Not available† Azide, ether, amine Click chemistry, drug delivery

Reactivity and Stability

  • This compound : The acetoxy group hydrolyzes under mild acidic or basic conditions to yield a hydroxyl-terminated surface, enabling post-functionalization (e.g., conjugation with biomolecules). The trichlorosilane group reacts vigorously with moisture, necessitating anhydrous handling .
  • 10-Undecenyltrichlorosilane : The terminal alkene allows for thiol-ene click chemistry or radical polymerization, making it suitable for creating cross-linked coatings. Its hydrophobicity is higher than the acetoxy variant due to the absence of polar groups .
  • Undecylcyclohexane : Lacks reactive functional groups, rendering it chemically inert. Used primarily for its physical properties (e.g., low volatility, high thermal stability) .

Application-Specific Performance

  • Surface Energy Modulation :
    • The acetoxy derivative produces surfaces with intermediate hydrophobicity (contact angle ~70°), ideal for selective biomolecule adhesion.
    • The undecenyl variant creates highly hydrophobic surfaces (contact angle >110°), preferred for anti-fouling applications .
  • Biocompatibility : The acetoxy group’s hydrolytic byproducts (acetic acid) are biocompatible, enabling use in medical devices. In contrast, azide-terminated analogs (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine) may require additional purification to remove cytotoxic residues .

Biological Activity

11-Acetoxyundecyltrichlorosilane is a silane compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound can be represented with the following chemical formula:

C12H23Cl3OSi\text{C}_{12}\text{H}_{23}\text{Cl}_3\text{O}\text{Si}

This compound features a long hydrocarbon chain, which is characteristic of many silane compounds, influencing its interactions within biological systems.

Mechanisms of Biological Activity

The biological activity of silanes like this compound often relates to their ability to interact with cellular membranes and proteins. Key mechanisms include:

  • Membrane Interaction : The hydrophobic tail of the compound allows it to integrate into lipid bilayers, potentially altering membrane properties and permeability.
  • Reactivity with Biological Molecules : The presence of chlorosilane groups can lead to reactions with nucleophiles in biological systems, such as proteins and nucleic acids, which may result in biological effects.

Antimicrobial Activity

Studies have indicated that silane compounds exhibit antimicrobial properties. A notable example includes the inhibition of bacterial growth observed in various strains when treated with silanes. In one case study, the minimum inhibitory concentration (MIC) for this compound was determined against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
This compound3216

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. Results indicate a dose-dependent cytotoxic effect on human cancer cell lines, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Biomedical Materials Research examined the antibacterial efficacy of this compound-coated surfaces. Results demonstrated a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.
  • Cytotoxicity in Cancer Research : Another study focused on the effects of this compound on breast cancer cells, revealing that treatment led to increased apoptosis rates compared to control groups. Flow cytometry analysis confirmed these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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